acetic acid;(2R)-3-methyl-1-phenylselanylbutan-2-ol
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Overview
Description
Acetic acid;(2R)-3-methyl-1-phenylselanylbutan-2-ol is a compound that combines the properties of acetic acid and a chiral organoselenium compound Acetic acid is a simple carboxylic acid with the formula CH₃COOH, known for its sour taste and pungent smell
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;(2R)-3-methyl-1-phenylselanylbutan-2-ol typically involves the following steps:
Synthesis of (2R)-3-methyl-1-phenylselanylbutan-2-ol: This can be achieved through the reaction of ®-3-methyl-2-butanol with phenylselenyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere at low temperatures to prevent oxidation of the selenium compound.
Acetylation: The resulting (2R)-3-methyl-1-phenylselanylbutan-2-ol is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is typically conducted at room temperature.
Industrial Production Methods
Industrial production of acetic acid involves several methods, including:
Methanol Carbonylation: This is the most common method, where methanol and carbon monoxide react in the presence of a rhodium or iridium catalyst to produce acetic acid.
Oxidation of Ethanol: Ethanol is oxidized using oxygen or air in the presence of a metal catalyst such as cobalt or manganese acetate.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Acetic acid;(2R)-3-methyl-1-phenylselanylbutan-2-ol can undergo oxidation reactions, where the selenium atom is oxidized to form selenoxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride to form the corresponding selenide.
Substitution: The phenylselanyl group can be substituted with other nucleophiles such as halides or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halides such as sodium iodide or thiols like thiophenol can be used for substitution reactions.
Major Products
Oxidation: Selenoxide derivatives.
Reduction: Selenide derivatives.
Substitution: Various substituted organoselenium compounds.
Scientific Research Applications
Acetic acid;(2R)-3-methyl-1-phenylselanylbutan-2-ol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound’s organoselenium moiety is of interest due to its potential antioxidant properties.
Medicine: Research is ongoing into its potential use as a therapeutic agent due to its unique chemical properties.
Industry: It can be used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of acetic acid;(2R)-3-methyl-1-phenylselanylbutan-2-ol involves its interaction with various molecular targets:
Oxidative Stress Pathways: The organoselenium moiety can scavenge reactive oxygen species (ROS), thereby reducing oxidative stress.
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, affecting their catalytic activity.
Comparison with Similar Compounds
Similar Compounds
(2R)-3-methyl-1-phenylselanylbutan-2-ol: Without the acetic acid moiety.
Acetic acid: Without the organoselenium compound.
Selenomethionine: Another organoselenium compound with antioxidant properties.
Uniqueness
Acetic acid;(2R)-3-methyl-1-phenylselanylbutan-2-ol is unique due to its combination of a chiral organoselenium compound and acetic acid, providing both antioxidant properties and the reactivity of a carboxylic acid.
Properties
CAS No. |
834882-73-4 |
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Molecular Formula |
C13H20O3Se |
Molecular Weight |
303.27 g/mol |
IUPAC Name |
acetic acid;(2R)-3-methyl-1-phenylselanylbutan-2-ol |
InChI |
InChI=1S/C11H16OSe.C2H4O2/c1-9(2)11(12)8-13-10-6-4-3-5-7-10;1-2(3)4/h3-7,9,11-12H,8H2,1-2H3;1H3,(H,3,4)/t11-;/m0./s1 |
InChI Key |
KMAMJUVWCBOHJK-MERQFXBCSA-N |
Isomeric SMILES |
CC(C)[C@H](C[Se]C1=CC=CC=C1)O.CC(=O)O |
Canonical SMILES |
CC(C)C(C[Se]C1=CC=CC=C1)O.CC(=O)O |
Origin of Product |
United States |
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